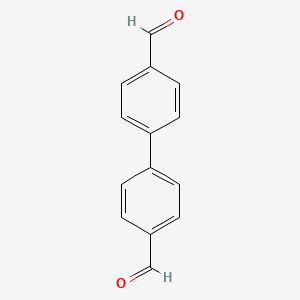
4,4'-联苯二甲醛
概述
描述
4,4’-Biphenyldicarboxaldehyde is a chemical compound with the molecular formula C14H10O2 and a molecular weight of 210.23 . It is also known by other names such as 1,1’-biphenyl-4,4’-dicarbaldehyde, 4,4’-diformylbiphenyl, and biphenyl-4,4’-dicarbaldehyde .
Synthesis Analysis
The synthesis of 4,4’-Biphenyldicarboxaldehyde involves various methods. One such method involves the condensation of 4,4’-biphenyldicarboxaldehyde with 1,3,5-tris(4-aminophenyl)benzene catalyzed by a proper amount of Sc(OTf)3 .Molecular Structure Analysis
The molecular structure of 4,4’-Biphenyldicarboxaldehyde contains 27 bonds in total, including 17 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aldehydes (aromatic) .Chemical Reactions Analysis
4,4’-Biphenyldicarboxaldehyde has been used in the synthesis of covalent organic frameworks (COFs) for chemical and biological sensing . It has also been used in the fabrication of a Schiff base magnetic polymer for the removal of polycyclic aromatic hydrocarbons .Physical And Chemical Properties Analysis
4,4’-Biphenyldicarboxaldehyde is a yellow crystalline powder . It has a predicted density of 1.180±0.06 g/cm3 , a melting point of 148 °C , and a predicted boiling point of 391.7±35.0 °C .科学研究应用
污染物去除
4,4'-联苯二甲醛: 已被用于制备磁性纳米复合材料,例如Fe3O4-0.75-4,4'-联苯二甲醛,它们在去除环境中的污染物如PTH和9-PTH方面表现出优异的性能。 这些复合材料的效率得到了DFT计算的支持,DFT计算分析了能量和静电势分布,以了解吸附剂/吸附物体系中的键合模式 .
共价有机框架(COFs)的合成
该化合物在二维共价有机框架薄膜的合成中用作构建块。 这些框架通过席夫碱偶联反应构建,在催化、气体储存和传感等各个领域具有潜在的应用 .
复合材料的制备
4,4'-联苯二甲醛: 也参与了复合材料的制备,例如COF/还原氧化石墨烯复合材料。这些复合材料通过席夫碱反应和氧化石墨烯的物理混合,然后进行还原过程合成。 它们由于其独特的性能有望应用于先进材料领域 .
安全和危害
未来方向
4,4’-Biphenyldicarboxaldehyde has been used in the synthesis of covalent organic frameworks (COFs) for various applications, including chemical and biological sensing , and the removal of pollutants from wastewater . The future directions of this compound could involve further exploration of its applications in these areas.
作用机制
Target of Action
4,4’-Biphenyldicarboxaldehyde is an important organic synthesis intermediate and a derivative of biphenyl . It is primarily used in the synthesis of covalent organic frameworks (COFs) and has been employed in the separation of enantiomers .
Mode of Action
The compound interacts with its targets through condensation reactions. For instance, it can undergo imine condensation with heptakis(6-amino-6-deoxy)-β-cyclodextrin to form a novel chiral COF . It can also react with acetoacetylated sucrose in the presence of a piperidine catalyst to form a cross-linked system .
Biochemical Pathways
The compound is involved in the formation of covalent organic frameworks (COFs) through imine condensation reactions . These COFs have been used in the separation of enantiomers and in the removal of certain pollutants .
Result of Action
The primary result of the action of 4,4’-Biphenyldicarboxaldehyde is the formation of covalent organic frameworks (COFs). These COFs have been used for various applications, including the separation of enantiomers and the removal of certain pollutants .
Action Environment
The action of 4,4’-Biphenyldicarboxaldehyde is influenced by various environmental factors. For instance, the temperature and pH can affect the condensation reactions it undergoes . Additionally, the presence of other reactants, such as heptakis(6-amino-6-deoxy)-β-cyclodextrin or acetoacetylated sucrose, is necessary for the formation of COFs .
属性
IUPAC Name |
4-(4-formylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLIYXNTWAEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216206 | |
| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66-98-8 | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-4,4'-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)
![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)
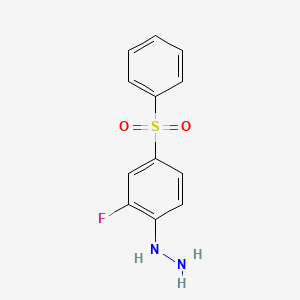
![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)
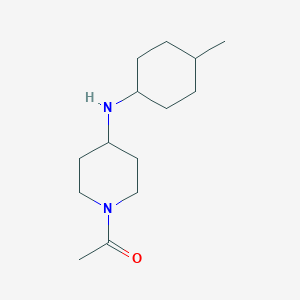
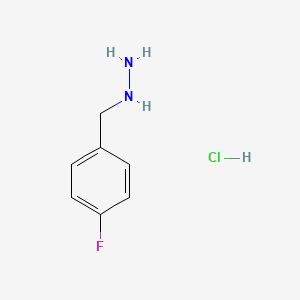
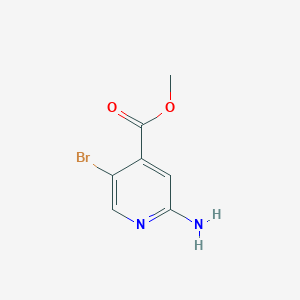
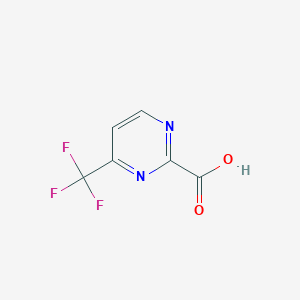
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)
![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)
![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)